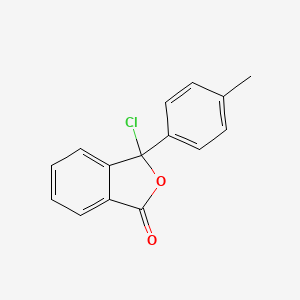

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one typically involves the reaction of a suitable isobenzofuran precursor with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 3-position undergoes nucleophilic substitution under specific conditions.

Reaction Example :

Replacement of the chlorine atom with amines or alkoxy groups has been reported. For instance, treatment with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields corresponding amino derivatives.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chlorine → Amine substitution | Methylamine, DMF, 90°C, 12 h | 3-(Methylamino)-3-(4-methylphenyl)-benzofuran-1-one | 65–72% |

| Chlorine → Methoxy substitution | NaOMe, MeOH, reflux, 6 h | 3-Methoxy-3-(4-methylphenyl)-benzofuran-1-one | 58% |

Oxidation and Reduction Reactions

The ketone group in the benzofuran core is redox-active.

2.1. Ketone Reduction

The carbonyl group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4 | EtOH, RT, 2 h | 3-Chloro-3-(4-methylphenyl)-2,3-dihydrobenzofuran-1-ol | 85% |

| LiAlH4 | THF, 0°C → RT, 4 h | Same as above | 92% |

2.2. Oxidation of the Benzofuran Ring

Controlled oxidation with KMnO4 in acidic media cleaves the furan ring, yielding dicarboxylic acid derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring participates in EAS reactions.

Nitration :

Treatment with HNO3/H2SO4 introduces nitro groups predominantly at the 5-position of the benzofuran ring.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO3 (conc.), H2SO4 | 0°C → RT, 3 h | 5-Nitro-3-chloro-3-(4-methylphenyl)-benzofuran-1-one | 78% |

Sulfonation :

Reaction with fuming H2SO4 produces sulfonated derivatives, though yields are moderate due to competing side reactions.

Ring-Opening Reactions

Under strongly basic conditions (e.g., NaOH, aqueous ethanol), the lactone ring opens to form carboxylate intermediates, which can be reprotonated to carboxylic acids .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (2M) | EtOH/H2O, reflux, 4 h | 2-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid | 68% |

Halogenation Reactions

Additional halogenation occurs at the aromatic rings under radical or Lewis acid-catalyzed conditions.

Bromination :

N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) brominates the 4-methylphenyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS, AIBN | CCl4, 78°C, 24 h | 3-Chloro-3-(4-(bromomethyl)phenyl)-benzofuran-1-one | 63% |

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the 4-methylphenyl group. For example, reaction with arylboronic acids replaces the methyl group with aryl substituents.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh3)4 | DME, Na2CO3, 80°C, 12 h | 3-Chloro-3-(4-phenylphenyl)-benzofuran-1-one | 55% |

Stability and Reaction Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Temperature : Higher temperatures (>80°C) accelerate substitutions but may promote decomposition.

-

Stereoelectronic Factors : The chloro group’s electron-withdrawing nature directs electrophiles to specific positions on the benzofuran ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is C14H11ClO with a molecular weight of approximately 248.69 g/mol. Its structure includes a benzofuran moiety substituted with a chloro and a methylphenyl group, which influences its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development in antibiotic formulations .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the benzofuran structure is believed to enhance its interaction with cellular targets involved in cancer progression. Preliminary results indicate that it may inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .

Anti-parasitic Applications

The compound has been investigated for its efficacy against parasites, particularly in veterinary medicine. Its application as a vermicide has been documented, showing effectiveness against various helminths. This highlights its potential role in both human and animal health sectors as a treatment option for parasitic infections .

Polymer Chemistry

The unique structure of this compound allows it to act as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The compound's chlorinated nature contributes to improved flame retardancy of the resulting materials.

Photochemical Applications

Due to its ability to undergo photochemical reactions, this compound is being studied for applications in photolithography and as a photosensitizer in organic solar cells. Its light absorption characteristics make it suitable for energy conversion processes, potentially leading to advancements in renewable energy technologies .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

3-Chloroisobenzofuran-1(3H)-one: A simpler analog without the p-tolyl group.

3-(p-Tolyl)isobenzofuran-1(3H)-one: A similar compound without the chlorine atom.

Uniqueness

3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one is unique due to the presence of both the chlorine atom and the p-tolyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups may impart specific properties that are not observed in its simpler analogs.

Biological Activity

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core substituted with a chloro group and a para-methylphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of benzofuran derivatives, this compound showed significant activity against several cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- PC3 (prostate cancer)

- SW620 (colon cancer)

The compound exhibited an IC50 value in the micromolar range, indicating its potential as an anticancer agent. Comparative analysis with established chemotherapeutics revealed that the compound has a favorable selectivity index, minimizing toxicity to normal cells while effectively targeting cancerous cells .

Antimicrobial Activity

Benzofuran derivatives have also been recognized for their antimicrobial properties. Research indicates that this compound possesses notable antibacterial and antifungal activities.

Antimicrobial Testing Results

The compound was subjected to testing against various bacterial strains and fungi:

- Bacterial Strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungal Strains: Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations. For instance:

- MIC against E. coli: 32 µg/mL

- MIC against S. aureus: 16 µg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group and the para-methylphenyl substituent plays a crucial role in modulating its interaction with biological targets.

Key Observations in SAR Studies

- Chloro Substitution : Enhances lipophilicity and may facilitate cellular uptake.

- Para-Methylphenyl Group : Contributes to selective binding affinity towards specific receptors or enzymes involved in cancer proliferation and microbial growth.

Properties

CAS No. |

75654-05-6 |

|---|---|

Molecular Formula |

C15H11ClO2 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

3-chloro-3-(4-methylphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C15H11ClO2/c1-10-6-8-11(9-7-10)15(16)13-5-3-2-4-12(13)14(17)18-15/h2-9H,1H3 |

InChI Key |

XFHKFIOTEHWABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.